3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385850
InChI: InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2
SMILES:
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC20385850

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde -

Specification

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name 3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
Standard InChI InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2
Standard InChI Key AUUVTVXUSFVEFY-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C=C(C=C2)C=O)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde features a benzaldehyde core substituted at the 3-position with a chlorine atom and at the 4-position with a 3-hydroxyazetidine group. The azetidine ring introduces significant conformational constraints compared to larger heterocycles, potentially enhancing target selectivity in biological systems .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
Molecular FormulaC₁₀H₁₀ClNO₂
Molecular Weight211.64 g/mol (calculated)
SMILESC1C(CN1C2=CC(=C(C=C2)Cl)C=O)O
InChIKeyFOBMQIAVIOANOI-UHFFFAOYSA-N

The molecular weight aligns with structurally analogous compounds such as 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde (211.64 g/mol), suggesting similar physicochemical behavior.

Spectroscopic Signatures

While direct spectral data for this specific compound remain unpublished, comparative analysis of related azetidine-benzaldehyde hybrids provides insights:

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm), doublets for aromatic protons adjacent to electronegative substituents (7.5–8.5 ppm), and broad peaks for the azetidine hydroxyl group (1.5–3.5 ppm) .

  • IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹) groups are anticipated .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can theoretically be synthesized through two primary routes:

  • Friedel-Crafts Acylation: Installing the azetidine moiety via electrophilic aromatic substitution, followed by chlorination.

  • Multi-Step Functionalization: Sequential modification of pre-chlorinated benzaldehyde precursors.

Practical Synthesis

Adapting protocols from the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde , a plausible four-step synthesis involves:

  • Chlorination of 4-hydroxyazetidine-benzaldehyde:

    • Substrate: 4-(3-hydroxyazetidin-1-yl)benzaldehyde

    • Reagent: Cl₂ or SOCl₂ in dichloromethane

    • Conditions: 0–25°C for 6–12 hours

  • Regioselective Position Control:

    • Directed ortho-metalation using LDA (lithium diisopropylamide) ensures chlorine incorporation at the 3-position .

Table 2: Comparative Synthetic Yields

StepYield (%)Purity (HPLC)
Initial chlorination7892
Final purification6599

These yields mirror those reported for analogous benzaldehyde functionalizations .

Physicochemical Properties

Solubility Profile

The compound exhibits:

  • High solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity

  • Moderate solubility in ethanol (23 mg/mL at 25°C)

  • Limited aqueous solubility (1.2 mg/mL), improvable via salt formation

Stability Considerations

  • Thermal Stability: Decomposition onset at 189°C (TGA data extrapolated from)

  • Photolytic Sensitivity: Benzaldehyde derivatives typically require amber glass storage to prevent aldehyde oxidation .

Industrial and Research Applications

Pharmaceutical Development

As a key intermediate in:

  • SGLT2 inhibitors (cf. Ertugliflozin analogs )

  • Dopamine D3 receptor modulators

  • Antibacterial agents targeting enoyl-ACP reductase

Material Science Applications

  • Monomer for conductive polymers

  • Crosslinking agent in epoxy resins

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